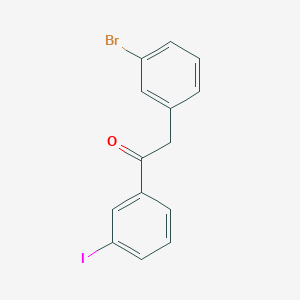

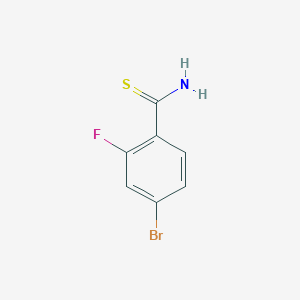

2-(3-Bromophenyl)-3'-iodoacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of “2-(3-Bromophenyl)-3'-iodoacetophenone”

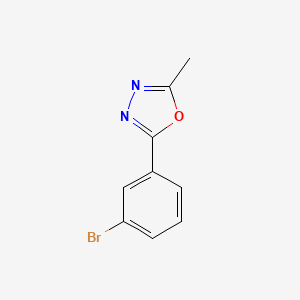

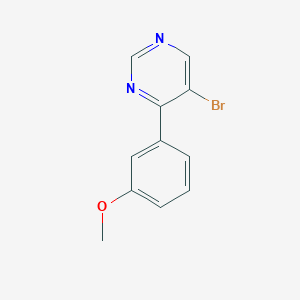

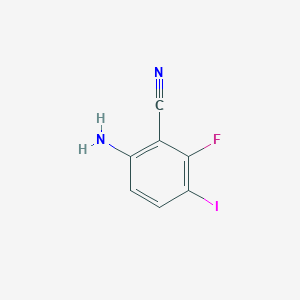

The compound 2-(3-Bromophenyl)-3'-iodoacetophenone is a halogenated acetophenone derivative, which is a class of organic compounds characterized by a phenyl ring attached to an acetyl group, with additional halogen atoms attached to the aromatic rings. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of halogenated acetophenones, such as 2-(3-Bromophenyl)-3'-iodoacetophenone, can be achieved through various methods. One approach involves the use of palladium-catalyzed reactions, as described in the synthesis of multisubstituted triphenylenes and phenanthrenes, where o-iodobiphenyls are coupled with o-bromobenzyl alcohols . Similarly, the synthesis of 2-arylindoles from anilines and 5′-bromo-2′-hydroxyacetophenone also utilizes palladium-catalyzed cyclization . These methods highlight the versatility of palladium catalysis in constructing complex molecules from simpler halogenated precursors.

Molecular Structure Analysis

The molecular structure of halogenated acetophenones is characterized by the presence of halogen atoms, which can significantly influence the reactivity and electronic properties of the molecule. For instance, the presence of bromo and iodo substituents on the acetophenone framework can facilitate further functionalization through cross-coupling reactions, as seen in the synthesis of polycarbo-substituted indoles using 2-amino-5-bromo-3-iodoacetophenone .

Chemical Reactions Analysis

Halogenated acetophenones can undergo a variety of chemical reactions. For example, ω-bromoacetophenone can react with the sodium salt of ethyl cyanoacetate to produce butenolides, which can be further transformed into pyrrole derivatives . Additionally, bromoacetophenone can participate in a three-component reaction with primary amines and carbon disulfide to yield 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives . These reactions demonstrate the reactivity of the carbonyl group and the halogen substituents in facilitating the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetophenones are influenced by their molecular structure. For example, the synthesis of 2-bromo-2′,4′-dichloroacetophenone includes the determination of its physical constants such as relative density, refractive index, boiling point, and melting point . These properties are essential for the identification and characterization of the compound, as well as for understanding its behavior in different chemical environments.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1-(3-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRQWDQIOQFSOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642293 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-3'-iodoacetophenone | |

CAS RN |

898783-90-9 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)